molecular formula C5H5LiN2O2S B6214378 lithium(1+) 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate CAS No. 2731007-47-7

lithium(1+) 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate

Cat. No.: B6214378
CAS No.: 2731007-47-7
M. Wt: 164.1 g/mol
InChI Key: GTSLCAJVKOUPKZ-UHFFFAOYSA-M
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Description

Lithium(1+) 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate is a chemical compound that features a lithium ion bonded to a 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-carboxylic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the thiadiazole ring, potentially converting it to a dihydrothiadiazole derivative.

    Substitution: The acetate group can participate in nucleophilic substitution reactions, where the acetate moiety is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Lithium(1+) 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of lithium(1+) 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate is not fully understood, but it is believed to involve interactions with biological macromolecules. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The lithium ion may also play a role in modulating biological pathways, although this requires further investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium(1+) 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate is unique due to the presence of both the lithium ion and the acetate group, which can influence its chemical reactivity and biological activity. This combination is not commonly found in other thiadiazole derivatives, making it a compound of interest for further research and development.

Properties

CAS No.

2731007-47-7

Molecular Formula

C5H5LiN2O2S

Molecular Weight

164.1 g/mol

IUPAC Name

lithium;2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate

InChI

InChI=1S/C5H6N2O2S.Li/c1-3-6-7-4(10-3)2-5(8)9;/h2H2,1H3,(H,8,9);/q;+1/p-1

InChI Key

GTSLCAJVKOUPKZ-UHFFFAOYSA-M

Canonical SMILES

[Li+].CC1=NN=C(S1)CC(=O)[O-]

Purity

95

Origin of Product

United States

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